Cas no 195457-70-6 (4-(3-Trifluoromethylphenyl)benzoic Acid)

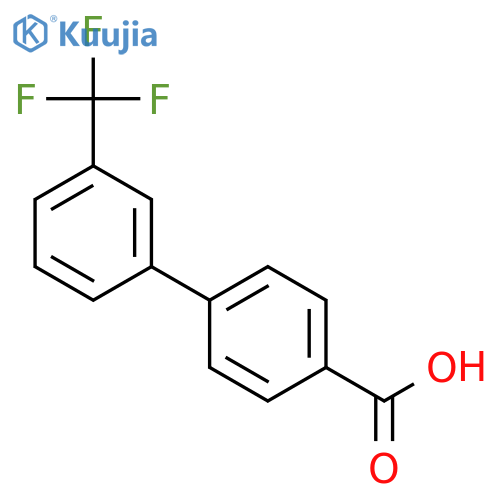

195457-70-6 structure

商品名:4-(3-Trifluoromethylphenyl)benzoic Acid

CAS番号:195457-70-6

MF:C14H9F3O2

メガワット:266.215274572372

MDL:MFCD03424607

CID:170378

PubChem ID:2782717

4-(3-Trifluoromethylphenyl)benzoic Acid 化学的及び物理的性質

名前と識別子

-

- 3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid

- 3'-TRIFLUOROMETHYL-BIPHENYL-4-CARBOXYLIC ACID

- 4-[3-(trifluoromethyl)phenyl]benzoic acid

- 4-(3-Trifluoromethylphenyl)benzoic acid

- AMTDA072

- AKOS BAR-0024

- RARECHEM AL BE 1367

- 4-(3-(Trifluoromethyl)phenyl)benzoic acid

- 3'-TRIFLUOROMETHYLBIPHENYL-4-CARBOXYLIC ACID

- 3'-(TRIFLUOROMETHYL)-1,1'-BIPHENYL-4-CARBOXYLIC ACID

- [1,1'-BIPHENYL]-4-CARBOXYLIC ACID, 3'-(TRIFLUOROMETHYL)-

- 3-Trifluoromethylbiphenyl-4-Carboxylic Acid

- 3'-(trifluoromethyl)biphenyl-4-carboxylic acid

- 3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid

- [1,1'-Biphenyl]-4-carboxylicacid, 3'-(trifluoromethyl)-

- PubChem10315

- PS-7315

- Z363993652

- AM20030271

- BB 0222375

- EN300-7372446

- NCGC00374149-01

- A813811

- MFCD03424607

- SCHEMBL2344585

- BDBM50060999

- J-513123

- FT-0643828

- DS-1732

- AKOS000124685

- 3''-Trifluoromethyl-biphenyl-4-carboxylic acid

- CS-W003064

- SY019813

- 3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylicacid

- DTXSID80382235

- 195457-70-6

- CHEMBL321440

- DB-044902

- 4-(3-Trifluoromethylphenyl)benzoic Acid

-

- MDL: MFCD03424607

- インチ: 1S/C14H9F3O2/c15-14(16,17)12-3-1-2-11(8-12)9-4-6-10(7-5-9)13(18)19/h1-8H,(H,18,19)

- InChIKey: LFMPHDUPXVEMAB-UHFFFAOYSA-N

- ほほえんだ: FC(C1=C([H])C([H])=C([H])C(=C1[H])C1C([H])=C([H])C(C(=O)O[H])=C([H])C=1[H])(F)F

計算された属性

- せいみつぶんしりょう: 266.055464g/mol

- ひょうめんでんか: 0

- XLogP3: 4.7

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 回転可能化学結合数: 2

- どういたいしつりょう: 266.055464g/mol

- 単一同位体質量: 266.055464g/mol

- 水素結合トポロジー分子極性表面積: 37.3Ų

- 重原子数: 19

- 複雑さ: 319

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

- 密度みつど: 1.326±0.06 g/cm3 (20 ºC 760 Torr),

- ふってん: 375.7°C at 760 mmHg

- ようかいど: ほとんど溶けない(0.035 g/l)(25ºC)、

- PSA: 37.30000

- LogP: 4.07060

4-(3-Trifluoromethylphenyl)benzoic Acid セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

-

危険物標識:

- ちょぞうじょうけん:Sealed in dry,Room Temperature

4-(3-Trifluoromethylphenyl)benzoic Acid 税関データ

- 税関コード:2916399090

- 税関データ:

中国税関コード:

2916399090概要:

29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること

要約:

29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

4-(3-Trifluoromethylphenyl)benzoic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D508873-1g |

3'-(TrifluoroMethyl)-[1,1'-biphenyl]-4-carboxylic acid |

195457-70-6 | 97% | 1g |

$235 | 2024-05-24 | |

| eNovation Chemicals LLC | Y1045295-25g |

3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid |

195457-70-6 | 95% | 25g |

$425 | 2024-06-07 | |

| Enamine | EN300-7372446-0.1g |

4-[3-(trifluoromethyl)phenyl]benzoic acid |

195457-70-6 | 95.0% | 0.1g |

$19.0 | 2025-02-19 | |

| Enamine | EN300-7372446-0.25g |

4-[3-(trifluoromethyl)phenyl]benzoic acid |

195457-70-6 | 95.0% | 0.25g |

$19.0 | 2025-02-19 | |

| Key Organics Ltd | PS-7315-1MG |

3′-(Trifluoromethyl)-[1,1′-biphenyl]-4-carboxylic acid |

195457-70-6 | >95% | 1mg |

£37.00 | 2025-02-08 | |

| Apollo Scientific | PC11178-1g |

3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid |

195457-70-6 | 1g |

£80.00 | 2023-06-14 | ||

| Key Organics Ltd | PS-7315-10MG |

3′-(Trifluoromethyl)-[1,1′-biphenyl]-4-carboxylic acid |

195457-70-6 | >95% | 10mg |

£63.00 | 2025-02-08 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TN680-1g |

4-(3-Trifluoromethylphenyl)benzoic Acid |

195457-70-6 | 95+% | 1g |

189CNY | 2021-05-08 | |

| 1PlusChem | 1P003L1T-25g |

3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid |

195457-70-6 | 98% | 25g |

$217.00 | 2025-02-20 | |

| abcr | AB228319-5g |

3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid; . |

195457-70-6 | 5g |

€131.50 | 2024-06-10 |

4-(3-Trifluoromethylphenyl)benzoic Acid 関連文献

-

Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319

-

Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040

-

Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188

-

Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215

-

Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654

195457-70-6 (4-(3-Trifluoromethylphenyl)benzoic Acid) 関連製品

- 454-92-2(3-(Trifluoromethyl)benzoic acid)

- 455-24-3(4-(Trifluoromethyl)benzoic acid)

- 168618-48-2(2'-(Trifluoromethyl)-1,1'-biphenyl-3-carboxylic Acid)

- 199528-28-4(4'-(Trifluoromethyl)-3-biphenylcarboxylic Acid)

- 195457-71-7(4'-(Trifluoromethyl)1,1'-biphenyl-4-carboxylic Acid)

- 198205-79-7(2'-Trifluoromethylbiphenyl-4-carboxylic Acid)

- 117186-02-4(3-Methyl-5-(trifluoromethyl)benzoic Acid)

- 168619-05-4(3'-Trifluoromethylbiphenyl-3-carboxylic Acid)

- 725-89-3(3,5-Bis(trifluoromethyl)benzoic acid)

- 84392-17-6(2-[4-(trifluoromethyl)phenyl]benzoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:195457-70-6)4-(3-Trifluoromethylphenyl)benzoic Acid

清らかである:99%

はかる:25g

価格 ($):344.0